

Spectroscopic Data of 4-Fluoro-2-methylphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-methylphenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluoro-2-methylphenylacetic acid**. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a predicted dataset derived from the analysis of structurally similar compounds. The methodologies for acquiring such spectroscopic data are also detailed. This information is intended to support researchers, scientists, and professionals in drug development in the characterization and quality control of **4-Fluoro-2-methylphenylacetic acid**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Fluoro-2-methylphenylacetic acid**. These predictions are based on the known spectroscopic characteristics of related compounds, including 2-methylphenylacetic acid[1][2], 4-fluorophenylacetic acid[3][4][5], and 4-methylphenylacetic acid[6][7].

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1610, ~1500	Medium-Strong	C=C stretch (Aromatic Ring)
~1250	Medium	C-O stretch (Carboxylic Acid)
~1220	Medium	C-F stretch
~920	Broad, Medium	O-H bend (Carboxylic Acid Dimer)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (unless otherwise specified)

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.1-7.3	Multiplet	2H	Aromatic H
~6.9-7.0	Multiplet	1H	Aromatic H
~3.6	Singlet	2H	-CH ₂ -
~2.3	Singlet	3H	-CH ₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)	Assignment
~178	-COOH
~160 (d, $^1\text{JCF} \approx 245$ Hz)	Aromatic C-F
~138 (d, $^3\text{JCF} \approx 8$ Hz)	Aromatic C-CH ₃
~132 (d, $^4\text{JCF} \approx 3$ Hz)	Aromatic C-H
~130	Aromatic C-CH ₂
~115 (d, $^2\text{JCF} \approx 21$ Hz)	Aromatic C-H
~113 (d, $^2\text{JCF} \approx 21$ Hz)	Aromatic C-H
~40	-CH ₂ -
~19	-CH ₃

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
168	~50	[M] ⁺ (Molecular Ion)
123	~100	[M - COOH] ⁺
109	~30	[M - CH ₂ COOH] ⁺
95	~20	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **4-Fluoro-2-methylphenylacetic acid**.

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR)

- Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
- Background Spectrum: A background spectrum of the empty ATR crystal is collected.
- Sample Preparation: A small amount of the solid **4-Fluoro-2-methylphenylacetic acid** is placed onto the ATR crystal.
- Data Acquisition: Pressure is applied to the sample using the ATR's pressure arm to ensure good contact with the crystal. The sample spectrum is then collected.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ^1H and ^{13}C NMR

- Sample Preparation: Approximately 5-10 mg of **4-Fluoro-2-methylphenylacetic acid** is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- Data Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is performed.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom.
- Data Processing: The raw free induction decay (FID) is processed with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

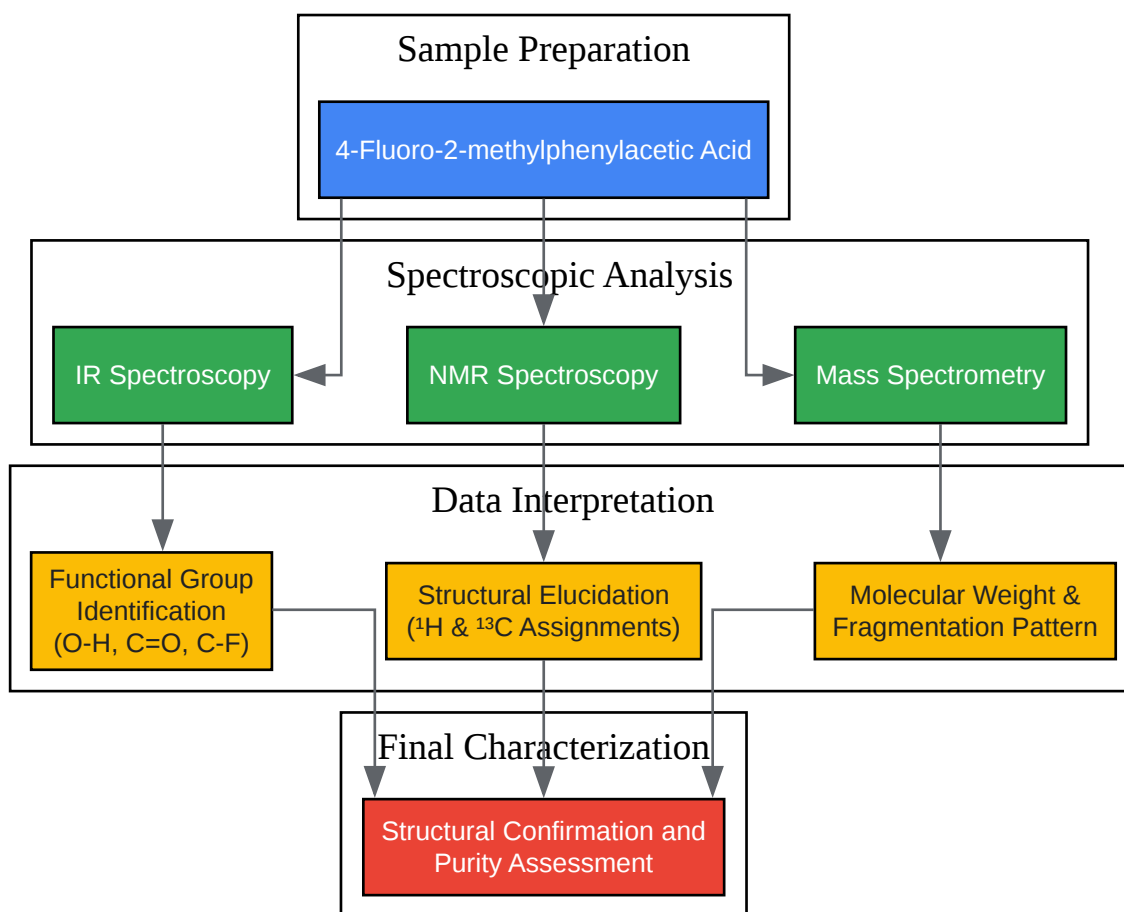
Mass Spectrometry (MS)

Methodology: Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** A small amount of **4-Fluoro-2-methylphenylacetic acid** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Fluoro-2-methylphenylacetic acid**.



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Caption: Workflow for the spectroscopic characterization of **4-Fluoro-2-methylphenylacetic acid**.

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